1,2-Dibromocyclopentene

CAS No.: 75415-78-0

Cat. No.: VC2197844

Molecular Formula: C5H6Br2

Molecular Weight: 225.91 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75415-78-0 |

|---|---|

| Molecular Formula | C5H6Br2 |

| Molecular Weight | 225.91 g/mol |

| IUPAC Name | 1,2-dibromocyclopentene |

| Standard InChI | InChI=1S/C5H6Br2/c6-4-2-1-3-5(4)7/h1-3H2 |

| Standard InChI Key | PNWFXPGGROADNS-UHFFFAOYSA-N |

| SMILES | C1CC(=C(C1)Br)Br |

| Canonical SMILES | C1CC(=C(C1)Br)Br |

Introduction

Physical and Chemical Properties

1,2-Dibromocyclopentene possesses a unique set of physical and chemical properties that make it useful in chemical research. Below is a comprehensive table detailing its key properties:

| Property | Value |

|---|---|

| CAS Number | 75415-78-0 |

| Molecular Formula | C5H6Br2 |

| Molecular Weight | 225.909 g/mol |

| Density | 2.1±0.1 g/cm³ |

| Boiling Point | 219.9±0.0 °C at 760 mmHg |

| Flash Point | 78.9±26.6 °C |

| Exact Mass | 223.883606 |

| LogP | 3.22 |

| Vapor Pressure | 0.2±0.4 mmHg at 25°C |

| Index of Refraction | 1.635 |

| Recommended Storage Condition | 2-8°C |

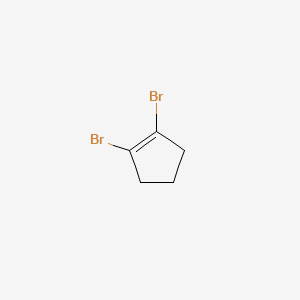

The structure of 1,2-Dibromocyclopentene consists of a five-membered cyclopentene ring with two bromine atoms attached to adjacent carbon atoms. This structural arrangement contributes to its chemical reactivity, particularly in substitution and elimination reactions . The compound has a relatively high boiling point of 219.9°C at 760 mmHg, which reflects the presence of the heavier bromine atoms and their influence on intermolecular forces .

Synthesis Methods

The synthesis of 1,2-Dibromocyclopentene can be achieved through several methods. One common approach involves the bromination of cyclopentene, which proceeds via an electrophilic addition mechanism. In this reaction, a brominating agent such as bromine (Br2) is used, typically in an inert solvent.

The reaction follows these steps:

-

The bromine molecule approaches the π-bond of cyclopentene

-

An electrophilic addition occurs across the double bond

-

The result is the formation of 1,2-Dibromocyclopentene

Chemical Reactivity

1,2-Dibromocyclopentene exhibits versatile chemical reactivity, particularly in functionalization reactions. Research by Despotopoulou has explored several key reactions:

Selective Mono-functionalization

The compound can undergo selective Br/Mg-exchange reactions using reagents like iPrMgCl·LiCl. This exchange generates a β-bromocyclopentenylmagnesium reagent, which can subsequently react with various electrophiles . This reaction pathway allows for selective mono-functionalization of the starting material, providing a valuable method for creating more complex molecules with specific substitution patterns .

1,2-Difunctionalization

In the presence of a secondary alkylmagnesium halide and a copper catalyst like Li2CuCl4, 1,2-Dibromocyclopentene undergoes bromine substitution, followed by reaction with electrophiles . This method provides access to 1,2-difunctionalized cyclopentenes, expanding the synthetic utility of the starting material. The copper-mediated reactions have been particularly useful for introducing carbon-carbon bonds at both positions previously occupied by bromine atoms .

Mechanistic Studies

Mechanistic studies on these reactions have provided insights into the reaction pathways and intermediates involved. Understanding these mechanisms is crucial for developing selective and efficient transformations of 1,2-Dibromocyclopentene. Research conducted at Ludwig-Maximilians-Universität Munich has contributed significantly to elucidating these reaction mechanisms .

Applications in Chemical Research

1,2-Dibromocyclopentene serves as a valuable building block in organic synthesis due to its functional group pattern and reactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume